Ethyl 1-methyl-5-phenylpyrazole-3-carboxylate
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Description
Ethyl 1-methyl-5-phenylpyrazole-3-carboxylate is a chemical compound with the molecular formula C13H14N2O2 . It has a molecular weight of 230.27 g/mol . The IUPAC name for this compound is ethyl 5-methyl-1-phenyl-1H-pyrazole-3-carboxylate .
Molecular Structure Analysis
The molecular structure of Ethyl 1-methyl-5-phenylpyrazole-3-carboxylate consists of a pyrazole ring, which is a five-membered aromatic ring structure with two nitrogen atoms adjacent to three carbon atoms . This structure is further substituted with ethyl, methyl, and phenyl groups .Scientific Research Applications
Medicinal Chemistry and Drug Discovery
Pyrazoles have a wide range of applications in medicinal chemistry and drug discovery . They have been found to exhibit diverse biological activities, including roles as antituberculosis, antimicrobial, antifungal, anti-inflammatory, anticancer, and antidiabetic agents .
Agrochemistry
In the field of agrochemistry, pyrazoles are used due to their bioactive properties . They can be used in the development of new pesticides and herbicides.
Coordination Chemistry
Pyrazoles play a significant role in coordination chemistry . They can act as ligands, forming complexes with various metal ions. These complexes can have a variety of applications, including catalysis and materials science.
Organometallic Chemistry
In organometallic chemistry, pyrazoles are used as ligands to form organometallic compounds . These compounds have applications in various fields, including catalysis, materials science, and medicinal chemistry.
Synthesis of Bioactive Chemicals
Pyrazoles are frequently used as scaffolds in the synthesis of bioactive chemicals . They can be used to create a wide range of compounds with biological activity, contributing to the development of new drugs and therapies.
Reactions in Various Media
Pyrazoles have been the focus of many techniques, mostly because of how frequently they are used in reactions in various media . They are involved in a wide range of chemical reactions, contributing to the synthesis of a variety of compounds.
properties
IUPAC Name |
ethyl 1-methyl-5-phenylpyrazole-3-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O2/c1-3-17-13(16)11-9-12(15(2)14-11)10-7-5-4-6-8-10/h4-9H,3H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KQECZAANWUVBES-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C(=C1)C2=CC=CC=C2)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80428768 |
Source
|
Record name | Ethyl 1-methyl-5-phenyl-1H-pyrazole-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80428768 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
10199-51-6 |
Source
|
Record name | 1H-Pyrazole-3-carboxylic acid, 1-methyl-5-phenyl-, ethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=10199-51-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 1-methyl-5-phenyl-1H-pyrazole-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80428768 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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